2-(Hydroxymethyl)cyclopentanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

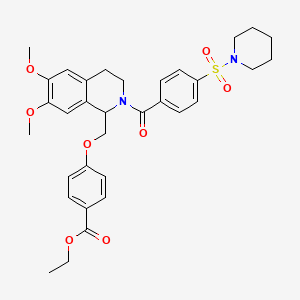

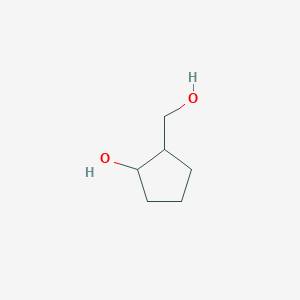

2-(Hydroxymethyl)cyclopentanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, 2-(hydroxymethyl)cyclopentan-1-ol .

Synthesis Analysis

The synthesis of cyclopentanol derivatives, including this compound, can be achieved from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

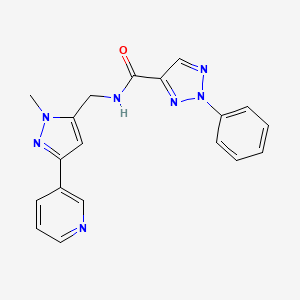

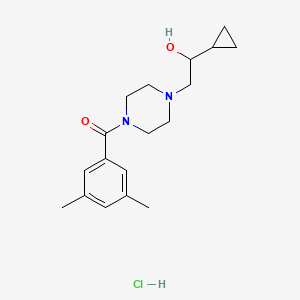

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 . This compound has a cyclopentane ring with a hydroxymethyl group attached .

Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions as described above. The addition-esterification and transesterification reactions involved in its synthesis are both exothermic .

Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 252.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 30.9±0.3 cm³, a polar surface area of 40 Ų, and a molar volume of 104.3±3.0 cm³ .

科学的研究の応用

Biocatalysis in Organic Synthesis

The kinetic resolution of 2-(hydroxymethyl)cyclopentanol through lipase-catalyzed transesterification demonstrates the compound's significance in enzymatic processes for synthesizing optically active substances. This method highlights its utility in organic synthesis, particularly in creating enantiomerically pure compounds (Weidner, Theil, & Schick, 1994).

Combustion and Biofuel Research

Cyclopentanol, closely related to this compound, is recognized as a novel biofuel with high resistance to auto-ignition. Studies on its reaction with hydroxyl radicals play a pivotal role in understanding its combustion and atmospheric chemistry, which is crucial for its potential use as a gasoline additive (Duan, Zhong, Huang, & Han, 2021).

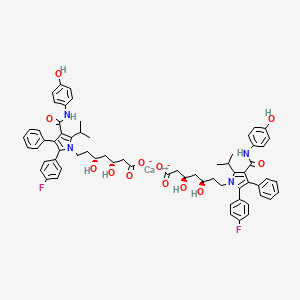

Pharmaceutical Applications

N-Functionalized amino(hydroxymethyl)cyclopentanetriols, derived from the same structural family as this compound, have shown potential as pharmacological chaperones for GM1-gangliosidosis-related lysosomal acid β-galactosidase. This indicates the compound's relevance in developing treatments for lysosomal storage diseases (Schalli et al., 2017).

Synthetic Chemistry and Catalysis

This compound serves as a precursor or intermediate in various synthetic pathways. Its derivatives are utilized in catalytic transformations and as building blocks for organic syntheses, illustrating its versatility in chemical manufacturing (Negishi, Iyer, & Rousset, 1989).

Biofuel Combustion Characteristics

Research on cyclopentanol/diesel fuel blends, where this compound could be a derivative, has shed light on the combustion characteristics of these blends in optical engines. This is important for evaluating alternative biofuels for automobiles (Chen et al., 2020).

Safety and Hazards

2-(Hydroxymethyl)cyclopentanol is classified as a flammable liquid and vapor . It is harmful if swallowed and can cause serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

将来の方向性

The hydrogenative rearrangement of biomass-derived furfurals to C5 cyclic compounds, such as cyclopentanones and cyclopentanols, offers an alternative synthesis route for acquiring oxygen-containing value-added chemicals . This process, which includes the synthesis of 2-(Hydroxymethyl)cyclopentanol, could replace traditional petroleum-based approaches and contribute to the development of green chemical industries .

特性

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBLZFWTJHOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69618-32-2 |

Source

|

| Record name | 2-(hydroxymethyl)cyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)